7-Isopropyl-1H-indole-2-carboxylic acid
CAS No.: 383132-25-0
Cat. No.: VC3725465
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 383132-25-0 |
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Molecular Formula | C12H13NO2 |
Molecular Weight | 203.24 g/mol |
IUPAC Name | 7-propan-2-yl-1H-indole-2-carboxylic acid |
Standard InChI | InChI=1S/C12H13NO2/c1-7(2)9-5-3-4-8-6-10(12(14)15)13-11(8)9/h3-7,13H,1-2H3,(H,14,15) |
Standard InChI Key | FDRHWXHKWSSVBJ-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC=CC2=C1NC(=C2)C(=O)O |
Canonical SMILES | CC(C)C1=CC=CC2=C1NC(=C2)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Composition and Identifiers
7-Isopropyl-1H-indole-2-carboxylic acid (CAS 383132-25-0) is an indole derivative characterized by a benzene ring fused to a pyrrole ring, with an isopropyl group at the 7-position and a carboxylic acid functional group at the 2-position. Its molecular formula is C₁₂H₁₃NO₂, and its molecular weight is calculated as 203.24 g/mol . Key identifiers include:
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PubChem CID: 4652066
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IUPAC Name: 7-propan-2-yl-1H-indole-2-carboxylic acid
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InChI:
InChI=1S/C12H13NO2/c1-7(2)9-5-3-4-8-6-10(12(14)15)13-11(8)9/h3-7,13H,1-2H3,(H,14,15)
Table 1: Physical and Chemical Properties
Property | Value | Source |
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Molecular Formula | C₁₂H₁₃NO₂ | |
Molecular Weight (g/mol) | 203.24 | |
CAS Number | 383132-25-0 | |
Purity | ≥95% | |
PubChem CID | 4652066 |
The compound’s structure is confirmed by spectroscopic and computational methods, including 2D and 3D conformer models available through PubChem .
Synthesis and Preparation Methods
Table 2: Key Reagents and Conditions in Analogous Syntheses
Note: These steps derive from a patent for 4,6,7-trifluoro-1H-indole-2-carboxylic acid , highlighting general methodologies applicable to similar indole-2-carboxylic acids.
Optimization and Industrial Scalability
Recent advancements emphasize safer reagents and continuous flow reactors to enhance yield and purity. For example, molar ratios in critical steps (e.g., 1:1.15–1.25 for chloral to aniline in isatin formation) are tightly controlled to optimize efficiency . Industrial production prioritizes:
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Cost-Effective Raw Materials: Use of readily available starting materials like 2,3,5-trifluoroaniline in analogous syntheses .
Biological Activities and Mechanisms
Antiviral and Antibacterial Properties
7-Isopropyl-1H-indole-2-carboxylic acid demonstrates notable bioactivity, driven by its indole core and carboxyl group:
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Antiviral Activity: Inhibits HIV-1 integrase by chelating magnesium ions in the enzyme’s active site, disrupting viral DNA integration.
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Antibacterial Activity: Targets metallo-β-lactamases, enzymes responsible for antibiotic resistance, via metal chelation.
Table 3: Biological Activity Overview
Activity | Target | Mechanism | Source |
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Antiviral | HIV-1 Integrase | Mg²⁺ chelation | |
Antibacterial | Metallo-β-lactamases | Metal chelation |
Structure-Activity Relationships (SAR)
The compound’s efficacy correlates with:
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Indole Core: Provides π-π stacking interactions with target proteins.
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Carboxylic Acid: Enhances solubility and binding affinity through hydrogen bonding.
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Isopropyl Group: Modulates lipophilicity, influencing membrane permeability and target accessibility.
Applications in Medicinal Chemistry
Drug Design and Development
The compound serves as a scaffold for synthesizing bioactive derivatives:
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Antiviral Agents: Modifications to the indole core or carboxyl group can improve selectivity against viral enzymes.
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Antibacterial Prodrugs: Prodrug strategies may enhance delivery or reduce toxicity.
Comparison to Analogous Compounds
Challenges and Future Research Directions
Synthetic Limitations
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